3-Amino-4-(benzyloxy)pentan-2-one
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Overview
Description
3-Amino-4-(benzyloxy)pentan-2-one is an organic compound belonging to the class of benzylethers It is characterized by the presence of an amino group, a benzyloxy group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(benzyloxy)pentan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-penten-2-one with benzylamine under specific conditions to introduce the benzyloxy group. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(benzyloxy)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy ketones, while reduction can produce benzyloxy alcohols .
Scientific Research Applications
3-Amino-4-(benzyloxy)pentan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-4-(benzyloxy)pentan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can influence the compound’s activity and its effects on biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-oxybenzyl-2-butanone: Shares a similar structure but differs in the position of the benzyloxy group.
4-Amino-3-penten-2-one: Lacks the benzyloxy group but has a similar amino and ketone functional group arrangement.
Uniqueness
3-Amino-4-(benzyloxy)pentan-2-one is unique due to the presence of both the amino and benzyloxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H17NO2 |
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Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-amino-4-phenylmethoxypentan-2-one |
InChI |
InChI=1S/C12H17NO2/c1-9(14)12(13)10(2)15-8-11-6-4-3-5-7-11/h3-7,10,12H,8,13H2,1-2H3 |
InChI Key |
CXMYPCQXPRHFHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)C)N)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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